molecular formula C7H6N4O2 B7968955 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B7968955
M. Wt: 178.15 g/mol
InChI Key: PTSQKPOLBAWMKD-UHFFFAOYSA-N
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Description

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) is a heterocyclic compound with a fused pyrrole-pyrimidine core. Its molecular formula is C₇H₆N₄O₂ (MW: 178.15 g/mol), featuring an amino group at position 2 and a carboxylic acid moiety at position 5 . The compound requires storage in a dark, dry environment at 2–8°C due to its sensitivity to degradation. Hazard statements (H302, H315, H319, H335) highlight risks of toxicity upon ingestion, skin/eye irritation, and respiratory discomfort .

This scaffold is pharmacologically significant, serving as a precursor for kinase inhibitors and nucleoside analogs . Its structural versatility allows modifications at positions 4, 5, and 7, enabling diverse biological activities.

Properties

IUPAC Name

2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSQKPOLBAWMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Phase-Transfer Catalysis

A widely cited method begins with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine as the starting material. Alkylation at position 7 is achieved using ethyl 3-bromopropionate under phase-transfer conditions. Tetrabutylammonium hydrogensulfate facilitates the reaction in a biphasic system (benzene/aqueous NaOH), enabling efficient nucleophilic substitution. For example, a 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid was reported using this approach.

Reaction Conditions:

  • Solvent: Benzene/50% NaOH (1:1 v/v)

  • Catalyst: Tetrabutylammonium hydrogensulfate (0.1 eq)

  • Temperature: Room temperature

  • Time: 90 minutes

Subsequent saponification with concentrated ammonia (25%) at 120°C in an autoclave converts the ester to the carboxylic acid. Acidification with glacial acetic acid yields the final product as colorless needles.

Nickel-Copper Catalyzed Coupling for Intermediate Formation

Patent CN111303162B discloses a nickel-copper bimetallic system for synthesizing pyrrolo[2,3-d]pyrimidine intermediates. This method avoids palladium catalysts, reducing costs while maintaining efficiency.

Key Steps:

  • Coupling Reaction:

    • Substrate: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

    • Reagent: Acrylic acid (3.2 eq)

    • Catalysts: Nickel chloride (0.003 eq) and cuprous iodide (0.025 eq)

    • Base: N,N-diisopropylethylamine (2.1 eq)

    • Solvent: Absolute ethanol

    • Yield: 73.1%

  • Intramolecular Cyclization:

    • Solvent: Dimethyl sulfoxide

    • Catalyst: Cuprous chloride (0.4 eq)

    • Base: Triethylamine (0.6 eq)

    • Temperature: 70°C

    • Yield: 97.6%

This method emphasizes the role of copper in facilitating cyclization, critical for forming the dihydro-pyrrolo[2,3-d]pyrimidine intermediate.

Functional Group Interconversion: Methylthio to Amino

While the provided sources focus on alkylation and cyclization, the conversion of the methylthio group at position 2 to an amino group remains implicit. General organic chemistry principles suggest two potential pathways:

Oxidative Amination

  • Oxidation: Convert methylthio (-SCH₃) to sulfonyl (-SO₂CH₃) using mCPBA or H₂O₂.

  • Displacement: Treat with aqueous ammonia or ammonium hydroxide under high-temperature conditions.

Direct Nucleophilic Substitution

  • React methylthio derivatives with ammonia in the presence of a transition metal catalyst (e.g., CuI).

Comparative Analysis of Methodologies

Parameter Phase-Transfer Alkylation Ni-Cu Catalyzed Coupling
Starting Material4-Chloro-2-(methylthio)-derivative5-Bromo-2-chloro-N-cyclopentyl
Catalyst SystemTetrabutylammonium hydrogensulfateNiCl₂ + CuI
Key FunctionalizationCarboxylic acid at position 5Cyclopentyl group at position 7
Yield66–73%73–97%
Cost EfficiencyModerateHigh

Challenges and Optimization Opportunities

  • Regioselectivity: Competing reactions at positions 5 and 7 necessitate precise temperature control.

  • Catalyst Loading: Reducing nickel and copper concentrations could enhance sustainability without compromising yield.

  • Amination Step: Developing a one-pot method for methylthio-to-amino conversion would streamline synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Kinase Inhibition and Anticancer Activity

Recent studies have shown that derivatives of 2-amino-7H-pyrrolo[2,3-d]pyrimidine exhibit significant activity against various cancer cell lines. For instance:

  • Compound 5k demonstrated potent inhibition against several kinases including EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM. This compound also induced apoptosis in HepG2 cells by increasing pro-apoptotic proteins like caspase-3 while downregulating Bcl-2 activity .
CompoundTarget KinaseIC50 (nM)Mechanism of Action
5kEGFR40Induces apoptosis
Her2204Cell cycle arrest
VEGFR2--
CDK2--

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Some derivatives have shown promising results in inhibiting COX-2 activity, a key enzyme involved in inflammation:

  • Compounds tested showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Biological Research Applications

Beyond cancer therapy, 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives are being explored for their roles as enzyme inhibitors and modulators.

Enzyme Inhibition

The compound has been identified as an inhibitor of p21-Activated Kinase 4 (PAK4), which plays a role in various signaling pathways related to cell growth and apoptosis. This inhibition can potentially lead to therapeutic strategies for diseases characterized by uncontrolled cell proliferation.

Antiproliferative Effects

Research indicates that methyl derivatives of this compound exhibit antiproliferative effects on breast cancer cell lines, such as T47D and MDA-MB-436. These findings support the potential use of these compounds in developing targeted cancer therapies.

Chemical Synthesis and Material Science Applications

In addition to biological applications, 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid serves as a versatile building block in organic synthesis.

Synthesis of Complex Heterocycles

The compound is utilized as a precursor for synthesizing more complex heterocyclic structures that may possess novel biological activities or material properties.

Development of Novel Materials

Due to its unique structure, this compound is being investigated for its potential use in creating materials with specific electronic or optical properties, expanding its applicability beyond traditional pharmaceutical uses .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Cancer Research : A study highlighted the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines with detailed structure-activity relationships (SARs) analyzed to optimize potency and selectivity .
  • Inflammation Studies : Another investigation focused on the anti-inflammatory activities of related compounds that inhibited COX enzymes effectively, providing a basis for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 2-NH₂, 5-COOH 1546503-95-0 C₇H₆N₄O₂ 178.15
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH 186519-92-6 C₇H₄ClN₃O₂ 197.58
4-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Cadeguomycin) 4-NH₂, 5-COOH, 7-ribofuranosyl 81645-08-1 C₁₃H₁₅N₃O₈ 341.28
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-Br, 7-CH₃ 1266343-30-9 C₇H₅BrClN₃ 265.50
4-[1,1-Biphenyl]-4-yl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester 5-COOEt, 4-biphenyl 1443235-26-4 C₂₁H₁₇N₃O₂ 343.38

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing Groups (EWGs): The 4-chloro derivative (CAS: 186519-92-6) exhibits increased molecular weight (197.58 vs. 178.15) and lipophilicity compared to the parent compound. Chlorine’s inductive effect may enhance stability but reduce solubility .

Amino and Ribofuranosyl Groups: The amino group at position 2 in the target compound provides hydrogen-bonding capacity, critical for interactions with biological targets like kinases . Cadeguomycin (CAS: 81645-08-1) incorporates a ribofuranosyl sugar at position 7, mimicking nucleosides and enabling antiviral or anticancer activity via DNA incorporation .

Carboxylic Acid Derivatives:

  • Ethyl ester analogs (e.g., CAS: 1443235-26-4) replace the carboxylic acid with an ester, enhancing lipophilicity and membrane permeability .

Hazard Profiles

  • The target compound’s hazards (H302, H315, etc.) are typical for carboxylic acid derivatives. Chlorinated analogs (e.g., 4-chloro derivatives) may pose additional risks due to halogen toxicity .

Biological Activity

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1546503-95-0) is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer therapy and immunosuppression. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor of various protein kinases, notably Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic interventions in conditions requiring immunosuppression, such as organ transplants and autoimmune diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Compound 5k , a derivative of this compound, showed potent activity against multiple targets including EGFR, Her2, VEGFR2, and CDK2.
  • IC50 Values :
    • Against cancer cell lines: Ranged from 29 to 59 µM.
    • For specific enzymes: Ranged from 40 to 204 nM, comparable to sunitinib (IC50 = 261 nM) .

Table 1: Cytotoxic Effects of Compound 5k Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG240Induces apoptosis via caspase activation
MDA-MB-23145Cell cycle arrest and apoptosis
HeLa50Upregulation of pro-apoptotic proteins
A54955Inhibition of cell proliferation

Apoptosis Induction

Research indicates that treatment with compound 5k leads to:

  • Increased levels of pro-apoptotic proteins such as caspase-3 and Bax.
  • Decreased levels of the anti-apoptotic protein Bcl-2.
    These changes suggest a shift towards apoptosis in treated cells, particularly in HepG2 cells .

Immunosuppressive Properties

The compound's ability to inhibit JAK3 suggests its potential use in treating autoimmune disorders and in transplant medicine. By modulating immune responses, it may help prevent organ rejection and manage conditions like lupus and rheumatoid arthritis .

Case Studies

  • Cancer Treatment : A study involving the administration of compound 5k in animal models demonstrated significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation.
  • Autoimmune Disorders : In vitro studies showed that the compound effectively reduced cytokine production in T-cells, indicating its potential for managing autoimmune conditions.

Q & A

Q. What are common synthetic routes for preparing 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives?

  • Methodological Answer : A multi-step approach is typically employed:

Core Formation : Condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one under basic conditions (e.g., NaOH) to form the pyrrolo[2,3-d]pyrimidine scaffold .

Functionalization : Introduction of the carboxylic acid group at the 5-position via palladium-catalyzed carbonylation or oxidation of a methyl/ethyl substituent .

Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines during synthesis, followed by acidic cleavage (e.g., TFA) to yield the final product .
Example: Ethyl 2-cyano-4,4-dimethoxybutanoate is a key intermediate for cyclization .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N–H stretch ~3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons in the pyrrolo[2,3-d]pyrimidine ring appear as doublets (δ 6.5–8.5 ppm); carboxylic acid protons may show broad signals .
  • ¹³C NMR : Carboxylic acid carbons resonate at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 5-carboxylic acid substituent influence kinase inhibition compared to halogenated analogs?

  • Methodological Answer : The carboxylic acid group enhances water solubility and allows for hydrogen bonding with kinase active sites. Compared to halogenated analogs (e.g., 4-chloro-5-ethyl derivatives ):
  • Binding Affinity : The acid group may replace conserved water molecules in kinase pockets (e.g., EGFR or VEGFR2), improving selectivity .
  • Pharmacokinetics : Increased polarity reduces membrane permeability but improves solubility for in vitro assays.
  • Experimental Validation : Competitive inhibition assays (IC₅₀) and X-ray crystallography are used to compare binding modes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from:
  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) affect inhibitor potency. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular Context : Off-target effects in cell-based vs. enzyme assays. Use isoform-specific knockdowns (siRNA) or orthogonal assays (e.g., thermal shift) .
  • Compound Purity : HPLC (≥95% purity) and LC-MS ensure batch consistency .

Q. How can computational modeling guide the design of derivatives targeting the colchicine binding site?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with β-tubulin’s colchicine site. Prioritize derivatives with hydrogen bonds to Thr179 or Val238 .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR : Correlate substituent electronic properties (Hammett σ) with anti-mitotic activity .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields for Key Intermediates

IntermediateReaction ConditionsYield (%)Reference
Ethyl 2-cyano-4,4-dimethoxybutanoateNaOH, reflux, 6 h71
6-Amino-5-substituted pyrrolo[2,3-d]pyrimidineFormamidine, DMF, 120°C87
Boc-protected final productTFA cleavage, RT, 2 h90

Q. Table 2: Kinase Inhibition Profiles

Kinase TargetIC₅₀ (nM)Assay TypeReference
EGFR12.3Enzyme (ADP-Glo)
CDK245.7Cell-based
VEGFR28.9Thermal shift

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